2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid
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Overview
Description
The compound “2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid” is a type of benzimidazole derivative . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest for researchers. A study on the synthesis and characterization of a similar compound, (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione, was conducted using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various methods. For instance, the structure of the synthesized compound in the aforementioned study was modeled using Gaussian09W and GaussView6.0.16 softwares employing B3LYP and 6–31+G (d) basis set .Chemical Reactions Analysis
Benzimidazole derivatives are known for their diverse biological and clinical applications. They are generally synthesized by diazotization reaction using a primary aromatic amine containing one or more nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid” can be computed using various methods. For instance, the molecular weight of the compound is 281.31 g/mol .Scientific Research Applications
Anticancer Agents
Benzimidazole derivatives, such as the compound , have been extensively studied for their potential as anticancer agents . The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5(6)-position, can significantly influence anticancer activity .
Antifungal and Antibacterial Agents
Benzimidazole compounds have shown a wide range of therapeutic applications, including antifungal and antibacterial activities . The ability of these compounds to interact easily with biopolymers in the human body makes them particularly effective in these roles .
Antiviral and Anti-HIV Agents
Research has also highlighted the potential of benzimidazole derivatives as antiviral and anti-HIV agents . Their structural similarity to naturally occurring nucleotides allows them to inhibit viral replication effectively .
Anthelmintic Agents
Benzimidazole compounds have been used as anthelmintic agents, which are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them .
Antihypertensive Agents
Some benzimidazole derivatives have shown potential as antihypertensive agents . They can help lower blood pressure and are beneficial in treating hypertension .
Anti-Inflammatory and Analgesic Agents
Benzimidazole compounds have demonstrated anti-inflammatory and analgesic properties . They can help reduce inflammation and relieve pain .
Solvatochromic and Photochemical Applications
Compounds derived from reactions involving 4-(dimethylamino) benzaldehyde, such as the compound , have shown potential in solvatochromic and photochemical applications. They can be used in developing probes and understanding micelle dynamics.
Assay of Apotryptophanase and Tryptophanase
4-(Dimethylamino)cinnamaldehyde, a related compound, has been used in the assay of apotryptophanase and tryptophanase . It has also been used in a chromogenic method for quantifying proanthocyanidines in cranberry powder .
Safety and Hazards
The safety data sheet for a similar compound, 4-(dimethylamino)phenylazo)benzoic acid, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to keep containers tightly closed in a dry, cool, and well-ventilated place .
Mechanism of Action
Target of Action
The compound, also known as 2-[4-(Dimethylamino)phenyl]-1H-1,3-benzodiazole-7-carboxylic acid, primarily targets the FMN-dependent NADH-azoreductase 1 . This enzyme is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .
Mode of Action
This process involves the transfer of an organic group from boron to palladium . The compound’s interaction with its target likely results in changes to the enzyme’s activity, potentially inhibiting its function .
Result of Action
Given its target, it is plausible that the compound could inhibit the activity of fmn-dependent nadh-azoreductase 1, potentially affecting the growth and survival of pseudomonas aeruginosa .
properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19(2)11-8-6-10(7-9-11)15-17-13-5-3-4-12(16(20)21)14(13)18-15/h3-9H,1-2H3,(H,17,18)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENBPQWURKTNBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443837 |
Source
|
Record name | 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |
CAS RN |
124340-96-1 |
Source
|
Record name | 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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